molecular formula C13H10ClF3N4O B2864398 N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide CAS No. 2396580-28-0

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide

Cat. No.: B2864398
CAS No.: 2396580-28-0
M. Wt: 330.7
InChI Key: OGUSXAXDOFTILV-UHFFFAOYSA-N
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Description

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide is a useful research compound. Its molecular formula is C13H10ClF3N4O and its molecular weight is 330.7. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition is crucial for its antibacterial activity.

Biochemical Pathways

The inhibition of PPTases by the compound affects the secondary metabolism of bacteria . PPTases are involved in a post-translational modification that is essential for the function of a variety of enzyme systems involved in bacterial secondary metabolism . Therefore, the inhibition of these enzymes can thwart bacterial growth .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been highlighted in the literature . .

Result of Action

The compound’s action results in the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This leads to a decrease in bacterial growth. Additionally, the compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can influence the compound’s action.

Properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O/c1-3-10(22)20-12-8(6-19-21(12)2)11-9(14)4-7(5-18-11)13(15,16)17/h3-6H,1H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUSXAXDOFTILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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